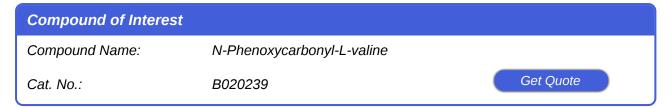


N-Phenoxycarbonyl-L-valine: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of **N-Phenoxycarbonyl-L-valine**. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this versatile amino acid derivative.

Core Chemical Properties

N-Phenoxycarbonyl-L-valine is a key building block in peptide synthesis and the development of prodrugs.[1] Its phenoxycarbonyl protecting group offers advantages in terms of stability and handling during synthetic procedures. The fundamental chemical and physical properties of **N-Phenoxycarbonyl-L-valine** are summarized in the table below.



Property	Value	References
CAS Number	126147-70-4	[2][3]
Molecular Formula	C12H15NO4	[2]
Molecular Weight	237.25 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	80 - 86 °C	[1][4]
Optical Rotation	$[\alpha]^{25}D = -14^{\circ} \text{ to } -18^{\circ} \text{ (c=5 in Ethanol)}$	[1]
Solubility	Soluble in acetone, chloroform, dichloromethane, methanol.	

Chemical Stability and Storage

The stability of **N-Phenoxycarbonyl-L-valine** is a critical consideration for its storage and application in multi-step syntheses. The carbamate linkage in **N-Phenoxycarbonyl-L-valine** is generally more stable to hydrolysis than a corresponding ester linkage.[5] Carbamates are known for their proteolytic, chemical, and conformational stability.[6] The primary degradation pathway for carbamates under physiological conditions is typically base-catalyzed hydrolysis. [6]

Storage Recommendations: For long-term storage, **N-Phenoxycarbonyl-L-valine** should be kept in a cool, dry place, with some suppliers recommending storage at room temperature while others suggest refrigeration between 10°C and 25°C in a well-sealed container.[1][7]

While specific kinetic data on the hydrolysis and thermal decomposition of **N-Phenoxycarbonyl-L-valine** are not readily available in the literature, a general understanding of carbamate stability suggests that it is a relatively stable compound under standard laboratory conditions.[5][6] Forced degradation studies would be necessary to fully characterize its stability profile.

Experimental Protocols



Synthesis of N-Phenoxycarbonyl-L-valine

A facile and efficient method for the synthesis of N-phenoxycarbonyl amino acids, including **N-Phenoxycarbonyl-L-valine**, involves a two-phase reaction system.[8] This approach avoids the need for laborious column chromatography for purification. While the specific experimental details for the valine derivative are not fully detailed in the available literature, a general procedure can be outlined based on similar syntheses of N-alkoxycarbonyl amino acids.[9]

General Synthetic Protocol:

- Dissolution of L-valine: L-valine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.
- Reaction with Phenyl Chloroformate: Phenyl chloroformate, dissolved in a water-immiscible
 organic solvent, is added to the aqueous solution of L-valine. The reaction mixture is stirred
 vigorously to ensure efficient mixing between the two phases. The reaction is typically
 carried out at a controlled temperature, for instance, between 15-25 °C.
- Work-up and Isolation: After the reaction is complete, the organic layer is separated. The
 aqueous layer is then acidified to protonate the carboxylic acid group of the NPhenoxycarbonyl-L-valine, causing it to precipitate out of the solution.
- Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product with high purity.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for assessing the purity of **N-Phenoxycarbonyl-L-valine** and monitoring its stability. While a specific validated method for this compound is not published, a general reversed-phase HPLC method can be developed. [10] The analysis of amino acids and their derivatives often involves pre-column derivatization to enhance their UV absorbance or fluorescence for sensitive detection. [11][12]

General HPLC Method Parameters:



- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., 0.1% trifluoroacetic acid in acetonitrile).
- Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the peptide backbone
 or a higher wavelength if a chromophoric derivatizing agent is used).
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

Spectroscopic Data

Direct spectroscopic data for **N-Phenoxycarbonyl-L-valine** is not readily available. However, data from its closely related methyl ester, N-(Phenoxycarbonyl)-L-valine methyl ester, provides valuable insight into the expected spectral features.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the
 isobutyl group of the valine side chain (a doublet for the two methyl groups and a multiplet
 for the methine proton), a signal for the alpha-proton of the amino acid, and signals
 corresponding to the protons of the phenyl group. The NH proton of the carbamate will also
 be present.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the carbons of the phenyl ring, and the carbons of the valine residue. The spectrum of N-(Phenoxycarbonyl)-L-valine methyl ester is available for comparison.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **N-Phenoxycarbonyl-L-valine** would be expected to exhibit characteristic absorption bands for the following functional groups:



- N-H stretching: Around 3300 cm⁻¹
- C-H stretching (aliphatic and aromatic): Around 2800-3100 cm⁻¹
- C=O stretching (carboxylic acid and carbamate): Two distinct bands in the region of 1650-1750 cm⁻¹
- C=C stretching (aromatic): Around 1450-1600 cm⁻¹
- C-O stretching: Around 1200-1300 cm⁻¹

The FT-IR spectrum of L-valine itself shows characteristic peaks for the amino and carboxyl groups.[15]

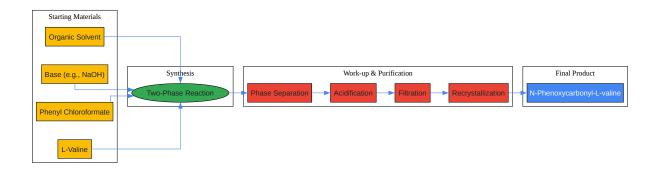
Mass Spectrometry (MS)

Electron impact ionization of L-valine typically results in fragmentation, with a major fragment observed at m/z = 72, corresponding to the loss of the carboxyl group.[16] For **N-Phenoxycarbonyl-L-valine**, the mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with fragment ions corresponding to the loss of the phenoxycarbonyl group, the carboxyl group, and other characteristic fragments of the valine side chain. Direct analysis in real time (DART) mass spectrometry of L-valine shows the protonated molecule [M+H]⁺ as the base peak in the positive-ion mode.[17]

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to **N-Phenoxycarbonyl-L-valine**.

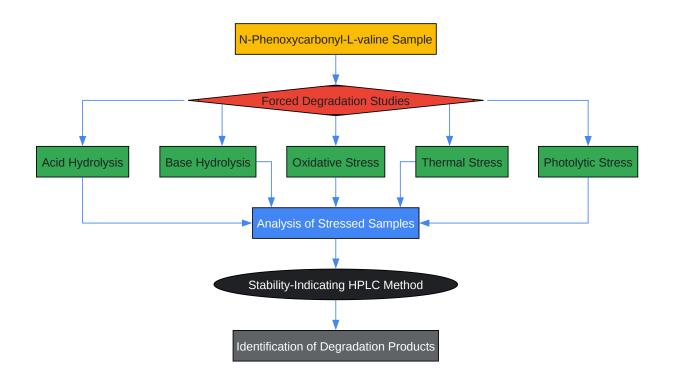




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Caption: General workflow for the synthesis of N-Phenoxycarbonyl-L-valine.





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Caption: Workflow for assessing the chemical stability of **N-Phenoxycarbonyl-L-valine**.

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- To cite this document: BenchChem. [N-Phenoxycarbonyl-L-valine: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020239#n-phenoxycarbonyl-l-valine-chemical-properties-and-stability]

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